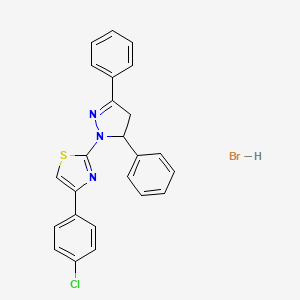![molecular formula C20H20N4O B5126138 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictet-Spengler reagent, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of bioactive molecules.
作用机制
The mechanism of action of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not well understood. However, it is believed to act as a Lewis acid catalyst in the condensation and cyclization reactions that lead to the formation of bioactive molecules. The Lewis acid catalysts are known to activate the carbonyl group of the aldehyde, which then reacts with the amine to form an iminium ion. The iminium ion then undergoes cyclization to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate are not well studied. However, the bioactive molecules synthesized using this reagent have been shown to possess a variety of pharmacological activities. For example, harmine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Flavonoids, synthesized using this reagent, are known for their antioxidant properties.
实验室实验的优点和局限性
The advantages of using 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments include its versatility and ease of use. This reagent can be used for the synthesis of a wide range of bioactive molecules, and the synthesis method is relatively simple. However, the limitations of using this reagent include its cost and toxicity. This reagent is expensive, and its toxicity may limit its use in certain applications.
未来方向
There are several future directions of research related to 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One direction is to study the mechanism of action of this reagent in more detail. Another direction is to explore the synthesis of new bioactive molecules using this reagent. Additionally, the pharmacological activities of the bioactive molecules synthesized using this reagent can be further studied to identify potential therapeutic applications. Finally, the toxicity of this reagent can be further investigated to identify ways to reduce its toxicity and increase its safety for use in lab experiments.
合成方法
The synthesis of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction between an aldehyde and an amine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. This method has been widely used for the synthesis of various bioactive molecules, including alkaloids, flavonoids, and benzodiazepines.
科学研究应用
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively used in scientific research for the synthesis of bioactive molecules. It has been used in the synthesis of various alkaloids, such as harmine, harmaline, and tetrahydroharmine. These alkaloids have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Additionally, this compound has been used in the synthesis of flavonoids, which are known for their antioxidant properties.
属性
IUPAC Name |
isoquinolin-1-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-18-7-2-1-5-16(18)8-10-22-19)24-13-11-23(12-14-24)15-17-6-3-4-9-21-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUWAAOQCFILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
